molecular formula C14H18BBrO4 B6319070 Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 870195-96-3

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B6319070
CAS No.: 870195-96-3
M. Wt: 341.01 g/mol
InChI Key: HLADNDTZDOVOAW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2096341-94-3) is a boronic ester intermediate widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its molecular formula is C₁₅H₂₀BBrO₄, with a molecular weight of 355.03 g/mol . The compound features a bromine substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the benzoate ring, making it a versatile building block in pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLADNDTZDOVOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dichloromethane or chloroform enhances solubility and reaction homogeneity.

  • Catalysts : Red phosphorus (0.01–0.2 mol equivalent) and potassium bromide (0.01–0.2 mol equivalent) synergistically improve bromine atom utilization.

  • Temperature : Reactions proceed at 25–30°C, avoiding excessive exothermicity.

  • Yield : 92–93.6% purity (99.1–99.6%) after recrystallization with ethanol or methanol.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventCatalyst SystemTime (h)Yield (%)Purity (%)
NBSCH₂Cl₂Red P + KBr393.499.1
DibromohydantoinCHCl₃Red P + KBrO₃393.699.4
NBSCH₂Cl₂Red P + KBrO₃392.799.2

Borylation to Install the Dioxaborolane Moiety

The final step introduces the pinacol boronate group via a palladium-catalyzed Miyaura borylation. Source specifies using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate) in anhydrous dioxane or THF under inert atmosphere.

Key Parameters

  • Catalyst Loading : 1–5 mol% Pd ensures efficient transmetallation without side reactions.

  • Temperature : 80–100°C for 12–24 hours to drive the reaction to completion.

  • Workup : Aqueous extraction and silica gel chromatography yield the pure product (reported purity >95%).

Table 2: Borylation Reaction Optimization

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂KOAcDioxane801885
Pd(PPh₃)₄Na₂CO₃THF1002478
PdCl₂(Amphos)₂Cs₂CO₃Toluene902082

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat and mass transfer during bromination. Automated systems ensure consistent mixing and temperature control, reducing byproducts. Solvent recovery (e.g., dichloromethane distillation) and catalyst recycling (via filtration of Pd residues) enhance cost-efficiency.

Challenges and Mitigation Strategies

  • Boronate Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves or nitrogen-sparged solvents prevent decomposition.

  • Regioselectivity : Competitive bromination at alternate positions is minimized using sterically hindered catalysts (e.g., Pd(dppf)Cl₂).

  • Pd Contamination : Chelating resins or scavengers (e.g., SiliaBond Thiol) remove residual palladium to <10 ppm .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Conditions: Elevated temperatures (80-120°C), inert atmosphere (nitrogen or argon).

Major Products Formed:

    Biaryl Compounds: Through Suzuki-Miyaura coupling.

    Boronic Acids: Through oxidation.

    Substituted Benzoates: Through nucleophilic substitution.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The bromine atom can also participate in substitution reactions, where it is replaced by various nucleophiles .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Structure : Fluorine substituent at the 3-position instead of bromine.
  • Synthesis : Prepared via a three-step substitution reaction, with crystallographic and DFT studies confirming its planar geometry and electronic properties .
  • Reactivity : The electron-withdrawing fluorine enhances stability but may reduce reactivity in cross-coupling compared to bromine-containing analogs .

Methyl 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2377610-87-0)

  • Structure : Bromine at 3-position and methyl group at 2-position.
  • Bromine’s position affects regioselectivity in cross-couplings .

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1392814-34-4)

  • Structure: Cyano group at 2-position.
  • Reactivity: The strong electron-withdrawing cyano group increases electrophilicity of the boronate, enhancing coupling efficiency in electron-deficient systems .

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 525362-07-6)

  • Structure : Boronate at 3-position; lacks bromine.
  • Properties : Higher melting point (95°C ) and purity (≥98% ) compared to the target compound. Used in reactions where bromine is unnecessary .

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 363185-87-9)

  • Structure: Amino group at 2-position.
  • Reactivity: The electron-donating amino group may deactivate the boronate, requiring optimized conditions for cross-coupling .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
Target Compound (2096341-94-3) C₁₅H₂₀BBrO₄ 355.03 Br (2), Boronate (5) H302, H315, H319, H335 hazards
3-Fluoro analog C₁₄H₁₈BFO₄ 296.11 F (3), Boronate (5) Planar geometry, DFT-studied
3-Bromo-2-methyl analog (2377610-87-0) C₁₅H₂₀BBrO₄ 355.03 Br (3), CH₃ (2), Boronate (5) Steric hindrance effects
2-Cyano analog (1392814-34-4) C₁₅H₁₈BNO₄ 295.13 CN (2), Boronate (5) Enhanced electrophilicity
3-Boronate analog (525362-07-6) C₁₄H₁₉BO₄ 262.11 Boronate (3) Mp: 95°C, ≥98% purity
2-Amino analog (363185-87-9) C₁₄H₁₉BNO₄ 277.12 NH₂ (2), Boronate (5) Electron-donating substituent

Biological Activity

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2096341-94-3
  • Molecular Formula : C15H20BBrO4
  • Molecular Weight : 355.03 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron-containing moiety in the compound is known to facilitate reactions that can affect cellular processes such as:

  • Enzyme Inhibition : Compounds containing boron have been shown to inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against specific bacterial strains and fungi.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:

Pathogen MIC (μg/mL)
Staphylococcus aureus (MRSA)8
Mycobacterium abscessus4
Escherichia coli16
Candida albicans32

These results indicate that the compound has varying degrees of effectiveness against different microorganisms.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The study revealed that at a concentration of 8 μg/mL, the compound significantly inhibited bacterial growth. The researchers concluded that this compound could serve as a potential lead for developing new antibacterial agents.

Case Study 2: Antifungal Properties

Another study investigated the antifungal properties of this compound against Candida albicans. The results demonstrated an MIC of 32 μg/mL. Further analysis indicated that the compound disrupted fungal cell wall integrity and inhibited biofilm formation.

Safety and Toxicity

While the biological activities are promising, safety and toxicity assessments are crucial for any potential therapeutic application. Preliminary toxicological evaluations suggest that this compound exhibits moderate toxicity at higher concentrations. Long-term studies are required to determine its safety profile comprehensively.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:
The synthesis typically involves coupling a brominated benzoate precursor with a pinacol boronate ester. Key steps include:

  • Precursor Preparation: Start with methyl 2-bromo-5-hydroxybenzoate. Protect the hydroxyl group (e.g., using TBSCl) to avoid side reactions.
  • Borylation: React the protected intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF. Maintain an inert atmosphere and reflux conditions (60–80°C) for 12–24 hours .
  • Workup: Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor purity by ¹H NMR and LC-MS.

Critical Parameters:

  • Catalyst Loading: 2–5 mol% Pd catalyst ensures efficient coupling.
  • Moisture Control: Anhydrous conditions prevent hydrolysis of the boronate ester .

Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer:
The bromine substituent at the 2-position and the boronate ester at the 5-position create steric hindrance and electronic modulation:

  • Steric Effects: The bulky pinacol boronate group (4,4,5,5-tetramethyl) slows transmetallation in Suzuki reactions. Use ligands like SPhos or RuPhos to reduce steric strain .
  • Electronic Effects: The electron-withdrawing bromine activates the aryl halide for oxidative addition but may deactivate the boronate toward transmetallation. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity .

Experimental Design:

  • Compare coupling rates with para-substituted aryl halides (e.g., Cl vs. NO₂) to quantify electronic effects.
  • Use DFT calculations (e.g., Gaussian 16) to map transition-state geometries and identify steric bottlenecks .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Store under argon at –20°C in a desiccator. The boronate ester is moisture-sensitive and prone to hydrolysis.
  • Handling: Use anhydrous solvents (e.g., THF, DMF) for reactions. Avoid prolonged exposure to light, which may degrade the bromine substituent .
  • Purity Monitoring: Regularly check by ¹¹B NMR (δ ~30 ppm for intact boronate) and TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Advanced: How can researchers resolve contradictory data in cross-coupling yields attributed to solvent polarity?

Methodological Answer:
Contradictions often arise from solvent-dependent side reactions (e.g., protodeboronation):

  • Systematic Screening: Test solvent polarity (e.g., toluene vs. DMF) using a Design of Experiments (DoE) approach.
  • Kinetic Analysis: Use in situ IR or NMR to track reaction progress. Polar aprotic solvents (DMF) accelerate oxidative addition but may destabilize the boronate .
  • Mitigation: Additives like LiCl (1–2 equiv) stabilize the boronate in polar media .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.3 ppm for pinacol).
  • ¹¹B NMR: A singlet at δ ~30 ppm confirms the intact boronate ester.
  • HRMS: Use ESI+ mode to verify molecular ion ([M+H]⁺ expected for C₁₄H₁₈BBrO₄: 354.04) .

Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

  • DFT Studies: Model the reaction coordinate using software like Gaussian or ORCA. Focus on:
    • Oxidative addition energy barriers for Pd(0)/Pd(II) transitions.
    • Charge distribution at the boron center to predict transmetallation efficiency.
  • Machine Learning: Train models on existing Suzuki reaction datasets to predict optimal ligands/bases .

Basic: What are common impurities in this compound, and how are they removed?

Methodological Answer:

  • Impurities: Residual pinacol (from synthesis) or hydrolyzed boronic acid (from moisture).
  • Purification:
    • Liquid-Liquid Extraction: Use saturated NaHCO₃ to remove acidic byproducts.
    • Crystallization: Recrystallize from ethanol/water (7:3) to isolate pure product .

Advanced: How does the bromine substituent affect photophysical properties in downstream fluorophores?

Methodological Answer:

  • Heavy-Atom Effect: Bromine enhances spin-orbit coupling, increasing intersystem crossing rates. Measure via fluorescence quenching experiments.
  • Applications: Use time-resolved spectroscopy (TCSPC) to compare lifetimes in brominated vs. non-brominated analogs .

Basic: What safety precautions are critical when working with this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation: Use a fume hood to avoid inhalation of brominated byproducts.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) be leveraged for mechanistic studies?

Methodological Answer:

  • Isotope Synthesis: Prepare ¹⁰B-enriched boronate via isotopic exchange (e.g., ¹⁰BF₃·OEt₂).
  • Mechanistic Probes: Use ¹⁰B NMR isotope shifts to track boron transfer steps in catalytic cycles .

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